2,4-Dimethylquinoline-7-carboxylic acid chemical properties
2,4-Dimethylquinoline-7-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,4-Dimethylquinoline-7-carboxylic acid
This guide provides a comprehensive technical overview of 2,4-dimethylquinoline-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold in Modern Science
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The fusion of a benzene and a pyridine ring creates a unique electronic and structural environment, conferring a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Quinoline-4-carboxylic acids, in particular, are a privileged scaffold in drug discovery.[3] This guide focuses on a specific derivative, 2,4-dimethylquinoline-7-carboxylic acid, elucidating the chemical properties that make it a valuable building block for further scientific exploration.
Synthesis via the Doebner-von Miller Reaction
The most classical and versatile method for synthesizing substituted quinolines is the Doebner-von Miller reaction.[4][5] This acid-catalyzed condensation reaction between an aniline and an α,β-unsaturated carbonyl compound provides a direct route to the quinoline core.[1] For the synthesis of 2,4-dimethylquinoline-7-carboxylic acid, the logical precursors are 4-aminobenzoic acid and mesityl oxide (4-methyl-3-penten-2-one).
The reaction proceeds through a series of well-established steps, initiated by a Michael addition of the aniline to the α,β-unsaturated ketone.[1] This is followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring, subsequent dehydration to form a dihydroquinoline intermediate, and finally, oxidation to the aromatic quinoline product.[6]
Caption: Mechanism of the Doebner-von Miller reaction for the synthesis of 2,4-Dimethylquinoline-7-carboxylic acid.
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline-7-carboxylic acid
This protocol is a representative procedure based on the principles of the Doebner-von Miller synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (13.7 g, 0.1 mol) and concentrated hydrochloric acid (20 mL).
-
Addition of Reactant: While stirring, slowly add mesityl oxide (10.8 g, 0.11 mol) to the mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Neutralization and Precipitation: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. The crude product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2,4-dimethylquinoline-7-carboxylic acid.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application. Below is a summary of the key properties for 2,4-dimethylquinoline-7-carboxylic acid, including both experimental data for related compounds and computed values for the title compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[7] |
| Molecular Weight | 201.22 g/mol | PubChem[7] |
| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[8] |
| Melting Point | >270 °C (for a similar isomer) | ChemicalBook[9] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and DMSO | Inferred from similar compounds[8] |
| pKa | 0.87 ± 0.30 (Predicted) | ChemicalBook[9] |
| XLogP3-AA | 2.5 | PubChem[7] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous structural confirmation of the synthesized molecule. The following sections detail the expected spectral data for 2,4-dimethylquinoline-7-carboxylic acid.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl groups.[10]
-
Aromatic Protons (δ 7.5-8.5 ppm): The protons on the quinoline ring will appear in the aromatic region. The H5, H6, and H8 protons will likely show doublet or doublet of doublets splitting patterns due to coupling with adjacent protons. The H3 proton will appear as a singlet.
-
Methyl Protons (δ 2.5-2.8 ppm): Two distinct singlets are expected for the methyl groups at the C2 and C4 positions.[11]
-
Carboxylic Acid Proton (δ >12 ppm): The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a very downfield chemical shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 12 distinct signals corresponding to the carbon atoms in the molecule.
-
Carbonyl Carbon (δ ~165-170 ppm): The carbon of the carboxylic acid group will be significantly downfield.
-
Aromatic Carbons (δ ~120-150 ppm): The carbons of the quinoline ring system will resonate in this region.
-
Methyl Carbons (δ ~18-25 ppm): The two methyl carbons will appear in the upfield region.
General Protocol for NMR Spectroscopy[10]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid group) in a clean NMR tube.
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming).[10]
-
Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard single-pulse experiments. For dilute samples, increase the number of scans to improve the signal-to-noise ratio.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule.
-
O-H Stretch (2500-3300 cm⁻¹): A very broad absorption in this region is characteristic of the hydrogen-bonded O-H group of the carboxylic acid.[12]
-
C=O Stretch (1700-1725 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid.[12]
-
C=N and C=C Stretches (1500-1650 cm⁻¹): Multiple bands in this region are indicative of the quinoline ring system.
-
C-O Stretch (1200-1300 cm⁻¹): A medium intensity band corresponding to the C-O single bond of the carboxylic acid.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 201.
-
Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 mass units), leading to a significant fragment ion at m/z = 156.[13][14] Further fragmentation of the quinoline ring can also be observed.[13]
Reactivity and Potential for Derivatization
The reactivity of 2,4-dimethylquinoline-7-carboxylic acid is governed by its two main functional components: the quinoline ring and the carboxylic acid group.
Caption: Key reactive sites and potential derivatization pathways for 2,4-Dimethylquinoline-7-carboxylic acid.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations. It is generally less reactive towards nucleophilic acyl substitution than acid chlorides or anhydrides but more reactive than amides.[15][16]
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.
-
Amide Formation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride with thionyl chloride) followed by reaction with an amine, or by using peptide coupling reagents.[17]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactivity of the Quinoline Ring
The quinoline ring system can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing substituents. The electron-withdrawing carboxylic acid group will deactivate the benzene portion of the ring system towards electrophilic attack, while the pyridine ring is already electron-deficient.
Potential Applications in Drug Discovery
Quinoline-based carboxylic acids are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] They have been investigated as:
-
Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines.[2][18]
-
Anti-inflammatory Agents: Certain quinoline carboxylic acids have shown significant anti-inflammatory properties.[2]
-
Enzyme Inhibitors: The quinoline scaffold has been utilized in the design of inhibitors for enzymes such as dihydroorotate dehydrogenase (DHODH).[19]
The 2,4-dimethylquinoline-7-carboxylic acid scaffold, with its potential for derivatization at the carboxylic acid position, serves as an excellent starting point for the development of new therapeutic agents.
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